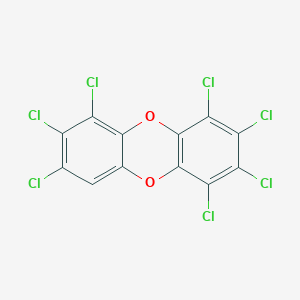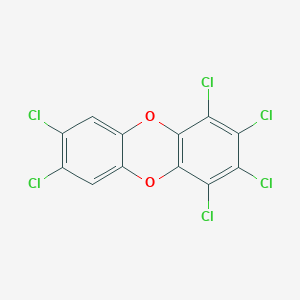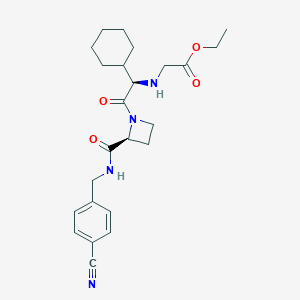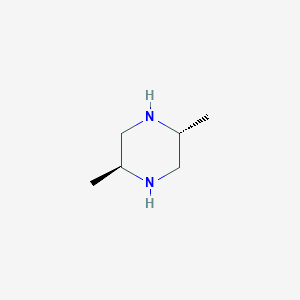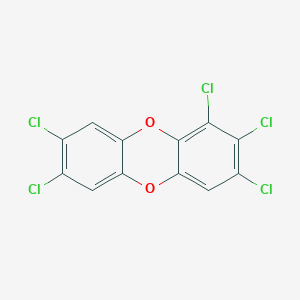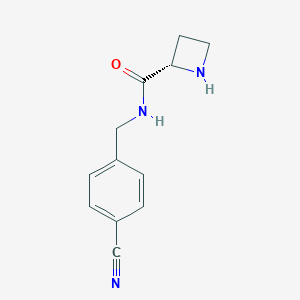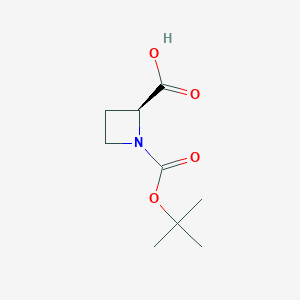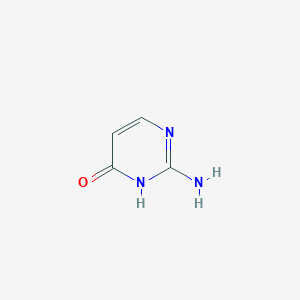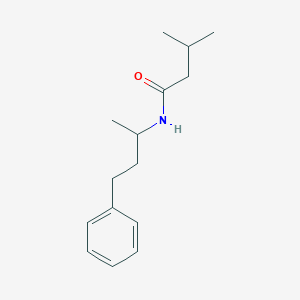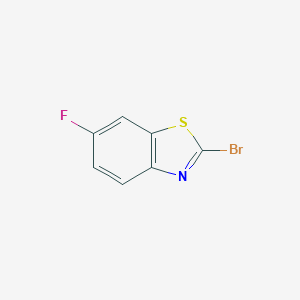![molecular formula C16H17N3OS B131781 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol CAS No. 145096-24-8](/img/structure/B131781.png)
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Effets Biochimiques Et Physiologiques
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to exhibit antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. Furthermore, it has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol in lab experiments is its ability to selectively target specific enzymes and signaling pathways. It also exhibits low toxicity, making it a safe compound to use in various experiments. However, one of the limitations of using 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol. One direction is to further investigate its potential as a fluorescent probe for the detection of various biomolecules. Another direction is to study its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Furthermore, future studies could focus on improving its solubility and bioavailability to enhance its efficacy in various experiments.
Méthodes De Synthèse
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol can be synthesized using various methods, including the condensation reaction of 2-aminothiophenol and 3-pyridinemethanol. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
Applications De Recherche Scientifique
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids.
Propriétés
Numéro CAS |
145096-24-8 |
|---|---|
Nom du produit |
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol |
Formule moléculaire |
C16H17N3OS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
4,5,7-trimethyl-2-(pyridin-3-ylmethylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-10(2)14(20)11(3)15-13(9)19-16(21-15)18-8-12-5-4-6-17-7-12/h4-7,20H,8H2,1-3H3,(H,18,19) |
Clé InChI |
CPOKLAZBYHVJKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O)C |
Synonymes |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(3-pyridinylmethyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
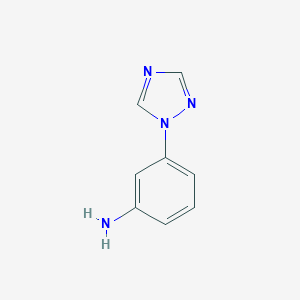
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)
